(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-14(8-5-9-17-15)16(19)18-10-13(11-18)23(20,21)12-6-3-2-4-7-12/h5,8-9,12-13H,2-4,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFZUFNUUHPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary subunits:
- 3-(Cyclohexylsulfonyl)azetidine : A four-membered azetidine ring substituted at the 3-position with a cyclohexylsulfonyl group.
- 2-Methoxypyridin-3-yl methanone : A pyridine derivative bearing methoxy and carbonyl functionalities.
The synthetic strategy hinges on coupling these subunits via an amide bond formation or nucleophilic acyl substitution.
Synthesis of 3-(Cyclohexylsulfonyl)azetidine
Sulfonylation of Azetidine Precursors
The introduction of the cyclohexylsulfonyl group at the azetidine 3-position is achieved through sulfonylation reactions. Two predominant pathways are documented:
Direct Sulfonylation of 3-Aminoazetidine
3-Aminoazetidine reacts with cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield the sulfonamide. However, the limited commercial availability of 3-aminoazetidine necessitates in situ generation via reduction of azetidin-3-one derivatives.
Reaction Scheme:
$$
\text{3-Aminoazetidine} + \text{Cyclohexanesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-(Cyclohexylsulfonyl)azetidine}
$$
Nucleophilic Substitution on Halogenated Azetidine
3-Bromoazetidine undergoes nucleophilic displacement with sodium cyclohexylsulfinate in dimethylformamide (DMF) at elevated temperatures (80–100°C). This method, while efficient, is constrained by the reactivity of the strained azetidine ring and competing elimination pathways.
Reaction Conditions:
- Solvent: DMF
- Temperature: 80°C
- Yield: ~45% (optimized)
Cyclization Approaches
Alternative routes involve constructing the azetidine ring post-sulfonylation. For instance, a linear precursor such as 1,3-dibromopropane is treated with cyclohexanesulfonamide under high-pressure conditions to induce cyclization:
$$
\text{1,3-Dibromopropane} + \text{Cyclohexanesulfonamide} \xrightarrow{\text{NaH, DMF}} \text{3-(Cyclohexylsulfonyl)azetidine}
$$
This method affords moderate yields (30–50%) and requires rigorous purification to remove polymeric byproducts.
Synthesis of 2-Methoxypyridin-3-yl Methanone
Friedel-Crafts Acylation
2-Methoxypyridine undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃). However, the electron-rich pyridine ring necessitates careful control of reaction conditions to avoid over-acylation.
Optimized Parameters:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Nitromethane
- Temperature: 0°C to room temperature
- Yield: 60–65%
Directed Ortho-Metalation
A more regioselective approach employs directed ortho-metalation (DoM) of 2-methoxypyridine using n-butyllithium, followed by quenching with dimethylcarbamoyl chloride:
$$
\text{2-Methoxypyridine} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated intermediate} \xrightarrow{\text{ClC(O)NMe}_2} \text{2-Methoxypyridin-3-yl methanone}
$$
This method achieves >80% regioselectivity and is scalable to multigram quantities.
Coupling of Azetidine and Pyridine Subunits
Amide Bond Formation
The final step involves coupling 3-(cyclohexylsulfonyl)azetidine with 2-methoxypyridin-3-yl carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{3-(Cyclohexylsulfonyl)azetidine} + \text{2-Methoxypyridin-3-yl carbonyl chloride} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}
$$
Key Observations:
Mitsunobu Reaction
An alternative coupling strategy employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the conjugation:
$$
\text{3-(Cyclohexylsulfonyl)azetidine} + \text{2-Methoxypyridin-3-yl methanol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
This method is less favored due to the requirement for a alcohol precursor and lower yields (~50%).
Analytical Characterization and Optimization
Critical quality attributes of the target compound are validated through:
- Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 4.8 Hz, 1H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H), 4.02 (s, 3H), 3.85–3.75 (m, 4H), 3.10–2.95 (m, 1H), 2.20–1.90 (m, 10H).
- High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₁H₂₇N₂O₄S [M+H]⁺: 419.1634; found: 419.1638.
Industrial-Scale Considerations
Large-scale production faces challenges in azetidine ring stability and sulfonylation efficiency. Continuous flow reactors and catalytic hydrogenation have been proposed to mitigate degradation pathways and improve throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.
Medicine
In medicine, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone could be explored for its potential therapeutic applications. This may include its use as a lead compound in drug discovery and development.
Industry
In industry, the compound may find applications in the development of new materials, agrochemicals, or other industrial products. Its unique chemical properties could be leveraged to create innovative solutions.
Wirkmechanismus
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Core Scaffold Variations
- (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS: 2097952-15-1): Differs by replacing the cyclohexylsulfonyl group with an azide (-N₃) at the azetidine 3-position.
- {3-[(4-Chlorophenyl)(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}(3-hydroxypiperidin-1-yl)methanone (CAS: 1357305-59-9): Features a chlorophenyl-chloropyridinyl methoxy substituent on the azetidine ring and a hydroxypiperidinyl group. The chlorine atoms increase lipophilicity, while the hydroxypiperidine may enhance hydrogen bonding .
Pyridine Ring Modifications
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Contains a pyrrolidine substituent on the pyridine ring instead of a methoxy group.
- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone: Replaces the azetidine with a dihydropyrazole-indole system. This hybrid structure may target serotonin or cannabinoid receptors, as seen in indole-derived bioactive compounds .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₁₆H₂₂N₂O₃S | 334.42 g/mol | Cyclohexylsulfonyl (bulky), 2-methoxypyridine (polar) |
| (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone | C₁₀H₁₁N₅O₂ | 257.23 g/mol | Azide (reactive), lower molecular weight |
| {3-[(4-Chlorophenyl)(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}(3-hydroxypiperidin-1-yl)methanone | C₂₁H₂₃Cl₂N₃O₃ | 436.34 g/mol | Chlorine atoms (lipophilic), hydroxypiperidine (hydrogen bonding) |
Biologische Aktivität
Overview
The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone , also referred to as Compound X, is a novel chemical entity that has garnered attention for its potential biological activities. This compound integrates a cyclohexylsulfonyl group, an azetidine ring, and a methoxypyridine moiety, which together contribute to its unique pharmacological properties.
Chemical Structure
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, leading to inhibition of specific pathways.
- Receptor Modulation : The methoxypyridine moiety may interact with neurotransmitter receptors, influencing signaling cascades.
Biological Activity
Research indicates that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
1. Antimicrobial Activity Study
A study assessed the antimicrobial properties of the compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
2. Anticancer Activity Study
In vitro studies were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
3. Anti-inflammatory Study
This study evaluated the effect of the compound on TNF-alpha induced inflammation in macrophages. The results showed a notable decrease in pro-inflammatory cytokines.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 300 | 150 |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to identify intermediate formation.
- Adjust solvent polarity (e.g., switch from THF to DMF) to enhance solubility of intermediates.
- Use catalytic amounts of DMAP to accelerate acylation steps .
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., sulfonyl group position on azetidine) and methoxy group integration on pyridine .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 405.15) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s binding affinity to target proteins?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Run explicit solvent MD for >100 ns to assess protein-ligand stability. Compare binding free energies (MM/PBSA) with experimental IC50 values .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (ka, kd) and affinity (KD) .
- Force Field Adjustments : Parameterize sulfonyl and methoxy groups in docking software (e.g., AutoDock Vina) to improve prediction accuracy .
What strategies are recommended for analyzing the stereochemical configuration of the azetidine ring and its impact on biological activity?
Q. Advanced
- X-ray Crystallography : Resolve crystal structure using SHELX (single-crystal diffraction at 100 K). The cyclohexylsulfonyl group’s orientation influences hydrogen bonding with targets .
- Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane/isopropanol 90:10) to correlate stereochemistry with activity (e.g., IC50 differences >10-fold) .
What are the solubility challenges of this compound in aqueous vs. organic solvents, and how can they be addressed in formulation?
Q. Basic
-
Solubility Profile :
Solvent Solubility (mg/mL) Water <0.01 DMSO >50 Ethanol ~5 -
Formulation Strategies :
How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?
Q. Advanced
- Incubation Protocol :
- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4).
- Terminate reactions at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.
- Quantify parent compound via LC-MS/MS; calculate half-life (t1/2) using first-order kinetics .
- Metabolite ID : Use high-resolution MS/MS (Q-TOF) to detect hydroxylation or sulfonyl cleavage products .
What computational methods are suitable for predicting the three-dimensional conformation and electronic properties of this compound?
Q. Basic
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to determine electrostatic potential maps and frontier orbitals (HOMO/LUMO) .
- Docking Studies : Glide SP mode (Schrödinger Suite) to predict binding poses in protein active sites (e.g., kinase domains) .
What experimental approaches can elucidate the role of the cyclohexylsulfonyl group in modulating enzyme inhibition efficacy?
Q. Advanced
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing cyclohexylsulfonyl with methylsulfonyl or phenylsulfonyl. Compare IC50 in enzyme assays (e.g., 50% reduction with bulkier groups) .
- Covalent Docking : Simulate sulfonyl interactions with catalytic cysteine residues (e.g., in proteases) using QM/MM hybrid methods .
How can researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?
Q. Advanced
- Pharmacokinetic (PK) Studies : Measure plasma exposure (AUC, Cmax) in rodent models. Low bioavailability may explain efficacy gaps .
- Tissue Distribution : Use radiolabeled compound (14C) to assess penetration into target organs (e.g., brain via LC-MS/MS) .
What safety precautions are necessary when handling this compound during synthesis and biological testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
